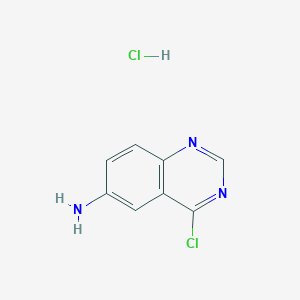

4-Chloroquinazolin-6-amine hydrochloride

Description

Significance of Quinazoline (B50416) Scaffolds in Advanced Chemical Sciences

The quinazoline framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is classified as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation is due to its ability to bind to a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, quinazoline derivatives have been extensively investigated and developed as therapeutic agents for various diseases.

The biological significance of the quinazoline scaffold is vast, with derivatives exhibiting activities such as:

Anticancer: Many quinazoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. acs.org Several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, feature the 4-anilinoquinazoline (B1210976) core structure and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov

Antiviral: Researchers have explored quinazoline derivatives for their potential to combat viral infections. nih.gov For instance, certain 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov

Anti-inflammatory, Antibacterial, and Antifungal: The quinazoline nucleus is also present in molecules with significant anti-inflammatory, antibacterial, and antifungal properties. researchgate.net

Other Therapeutic Areas: The versatility of the quinazoline scaffold extends to treatments for hypertension, malaria, and diabetes, among other conditions. researchgate.net

The widespread therapeutic application of this scaffold underscores its importance in the ongoing search for novel and more effective drug candidates. researchgate.net

Research Context and Current Relevance of 4-Chloroquinazolin-6-amine (B1369861) Hydrochloride

4-Chloroquinazolin-6-amine hydrochloride is a key precursor in the synthesis of complex quinazoline derivatives, particularly those substituted at the 4 and 6 positions. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the facile introduction of various amine-containing moieties, a common strategy in the development of kinase inhibitors. The amino group at the C6 position provides another site for chemical modification, such as alkylation or acylation, to modulate the compound's biological activity and physicochemical properties.

Recent research highlights the utility of this structural motif in developing targeted therapies:

Synthesis of MERS-CoV Inhibitors: In the search for treatments for coronaviruses, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their ability to inhibit MERS-CoV. nih.gov The general synthetic route involved the initial construction of a 6-nitroquinazoline (B1619102), followed by reduction to a 6-aminoquinazoline intermediate. nih.gov This intermediate, which is structurally analogous to the title compound, then undergoes nucleophilic substitution at the 4-position with various anilines. The 6-amino group was further modified via reductive amination. nih.gov this compound represents a more direct starting material for such syntheses. One of the optimized compounds from this study demonstrated significant inhibitory effects. nih.govnih.gov

Table 1: Anti-MERS-CoV Activity of a Lead Quinazoline Derivative

| Compound ID | Structure | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 20 | N⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamine | 0.157 | 25 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov

Development of Kinase Inhibitors: The 4-aminoquinazoline scaffold is fundamental to the design of kinase inhibitors. nih.govnih.gov Research into Cdc2-like kinases (Clk) and Dyrk1A, which are involved in cellular processes like pre-mRNA splicing, has led to the development of potent inhibitors based on a 6-substituted-4-aminoquinazoline core. nih.govnih.gov In a representative synthesis, 6-bromo-4-chloroquinazoline (B1286153) was used as the starting material. The 4-chloro position was substituted with various amines, and the 6-bromo position was modified using Suzuki-Miyaura coupling reactions to introduce aryl groups. nih.gov This approach underscores the strategic importance of having distinct reactive sites at the C4 and C6 positions, as found in this compound, for building a library of potential kinase inhibitors.

Table 2: Kinase Inhibitory Activity of a Selected 6-Arylquinazolin-4-amine

| Compound ID | Structure | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|

| 4 | N-cyclopropyl-6-(3-methoxyphenyl)quinazolin-4-amine | Clk1 | 63 |

| Clk4 | 32 | ||

| Dyrk1A | 27 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Similarly, a structure-based design approach was used to develop potent and selective inhibitors for p21-Activated Kinase 4 (PAK4), a target in cancer therapy. acs.org The synthesis started with 2-amino-5-chlorobenzoic acid to construct a 6-chloroquinazoline (B2678951) scaffold, demonstrating the value of the 6-chloro substitution pattern in achieving potent biological activity. acs.org One of the lead compounds from this research showed high potency and selectivity for PAK4. acs.org

Table 3: Potency and Selectivity of a PAK4 Inhibitor

| Compound ID | Structure | Target Kinase | IC₅₀ (µM) |

|---|---|---|---|

| 31 (CZh226) | 2-((1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-chloro-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-amine | PAK4 | 0.0111 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7Cl2N3 |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

4-chloroquinazolin-6-amine;hydrochloride |

InChI |

InChI=1S/C8H6ClN3.ClH/c9-8-6-3-5(10)1-2-7(6)11-4-12-8;/h1-4H,10H2;1H |

InChI Key |

HGCGGOJBPUVTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Chloroquinazolin 6 Amine Hydrochloride

Established Synthetic Pathways to 4-Chloroquinazolin-6-amine (B1369861) Hydrochloride

The synthesis of 4-Chloroquinazolin-6-amine hydrochloride is typically achieved through multi-step sequences starting from readily available substituted benzene (B151609) precursors. The strategies involve the initial construction of the quinazoline (B50416) ring system, followed by the introduction of the chloro and amine functionalities at the C4 and C6 positions, respectively.

A common and established route to the 4-chloro-6-aminoquinazoline core involves the use of a nitro-substituted precursor, which is later reduced to the desired amine. This multi-step approach allows for the selective introduction of functional groups.

A representative synthetic sequence begins with 2-amino-5-nitrobenzonitrile. This starting material undergoes cyclization to form the quinazoline ring. For instance, reaction with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields an intermediate N,N-dimethylformamidine, which can then be treated with an appropriate aniline (B41778) in acetic acid at elevated temperatures to produce a 6-nitroquinazoline (B1619102) derivative. nih.gov The crucial reduction of the nitro group at the C6 position to an amine is commonly achieved using reducing agents like iron powder with ammonium (B1175870) chloride in a solvent mixture such as isopropyl alcohol and water at high temperatures. nih.gov

The final key step to introduce the reactive chloro group at the C4 position involves the conversion of a precursor, typically a 6-aminoquinazolin-4-one. This transformation is carried out using standard chlorinating agents. Thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or phosphorus oxychloride (POCl₃) are frequently employed to replace the hydroxyl group of the quinazolinone tautomer with a chlorine atom. guidechem.comgoogle.com The hydrochloride salt is then formed by treating the final product with a solution of hydrochloric acid.

Optimization of these multi-step syntheses often focuses on improving yields, reducing reaction times, and simplifying purification procedures. For instance, one-pot reaction methods have been developed for the synthesis of related quinazolinone intermediates, which can significantly improve efficiency by avoiding the isolation of intermediate products. mdpi.com

Table 1: Representative Multi-Step Synthesis of a 4-Chloro-6-aminoquinazoline Scaffold

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of quinazolines, with microwave-assisted organic synthesis emerging as a powerful tool. acs.orgfrontiersin.org

Microwave irradiation offers several advantages over conventional heating, including rapid reaction rates, higher yields, and often cleaner product formation. nih.gov These benefits stem from the efficient and direct heating of the reaction mixture. For the synthesis of quinazoline derivatives, microwave-assisted methods have been successfully employed in various steps, such as the cyclization reactions to form the core ring system. nih.gov For example, the Niementowski reaction, a classic method for synthesizing quinazolinones from anthranilic acids, can be significantly accelerated under solvent-free microwave conditions. frontiersin.org The use of water as an environmentally benign solvent has also been explored in microwave-assisted, iron-catalyzed cyclization reactions to produce quinazolinone derivatives. sci-hub.cat

These green approaches are directly applicable to the synthesis of this compound. By employing microwave irradiation, reaction times for the cyclization and chlorination steps can be substantially reduced, minimizing energy consumption and the potential for side-product formation. researchgate.net

Functional Group Transformations and Derivatization from the 4-Chloroquinazolin-6-amine Scaffold

The this compound scaffold is valuable due to its two primary reactive sites: the electrophilic C4 carbon bearing a chloro leaving group and the nucleophilic C6-amino group.

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide variety of substituents.

The reaction with amines, particularly primary and secondary anilines, is extensively documented. nih.govmdpi.com This transformation is a common method for preparing 4-anilinoquinazoline (B1210976) derivatives. The reaction typically proceeds by treating the 4-chloroquinazoline (B184009) with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. While electron-rich amines react readily, reactions with electron-poor anilines may require more forcing conditions or catalysis. nih.gov Microwave irradiation has been shown to be highly effective in promoting these amination reactions, allowing for rapid and efficient synthesis of diverse 4-aminoquinazolines with both electron-donating and electron-withdrawing groups on the nucleophile. nih.gov DFT calculations have confirmed that the carbon atom at the 4-position is more susceptible to nucleophilic attack than other positions, explaining the high regioselectivity of this reaction. mdpi.comnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at the C4-Position

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-6-halo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O (1:1), Microwave, 10 min | 6-Halo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | 3,4-Dimethoxyaniline | THF/H₂O (1:1), Microwave, 10 min | N-(3,4-Dimethoxyphenyl)-6-halo-2-phenylquinazolin-4-amine | nih.gov |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline | DIPEA, Dioxane, 80 °C, 12 h | 2-Chloro-N-phenyl-6,7-dimethoxyquinazolin-4-amine | mdpi.comnih.gov |

The primary aromatic amine at the C6 position offers another site for diverse functionalization. This nucleophilic group can undergo a range of reactions common to anilines, including alkylation, acylation, and sulfonylation.

A notable transformation is reductive alkylation (or reductive amination), which allows for the controlled introduction of alkyl or benzyl (B1604629) groups. This reaction involves treating the C6-amine with an aldehyde or ketone in the presence of a reducing agent. For example, the 6-aminoquinazoline core can be reacted with various substituted benzaldehydes using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent to yield N-substituted derivatives. nih.gov This method is highly versatile and provides access to a wide array of compounds with different substituents at the C6-nitrogen.

Table 3: Reductive Alkylation of the C6-Amine Moiety

| Substrate | Aldehyde | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolin-6-amine | 3-Methoxybenzaldehyde | NaBH(OAc)₃, TFA, Isopropyl acetate, 100 °C | N⁶-(3-Methoxybenzyl)-N⁴-phenylquinazoline-4,6-diamine | nih.gov |

| 4-Anilinoquinazolin-6-amine | 3-Cyanobenzaldehyde | NaBH(OAc)₃, TFA, Isopropyl acetate, 100 °C | N⁶-(3-Cyanobenzyl)-N⁴-phenylquinazoline-4,6-diamine | nih.gov |

| 4-Anilinoquinazolin-6-amine | Pyridine-3-carbaldehyde | NaBH(OAc)₃, TFA, Isopropyl acetate, 100 °C | N⁴-Phenyl-N⁶-(pyridin-3-ylmethyl)quinazoline-4,6-diamine | nih.gov |

Beyond the primary reactive sites at C4 and C6, the quinazoline ring itself can be further modified, although this is less common than derivatization at the chloro and amino positions. Electrophilic aromatic substitution on the benzene portion of the quinazoline ring is possible, but the regioselectivity is influenced by the existing electron-donating amine and the deactivating nature of the pyrimidine (B1678525) ring.

More targeted modifications often involve the synthesis of precursors with desired substituents already in place on the initial anthranilic acid or aminobenzonitrile starting material. For example, starting with a halogenated or methoxy-substituted anthranilic acid allows for the synthesis of quinazolines with specific substitution patterns on the benzene ring. This approach is generally more efficient and regioselective than attempting to functionalize the pre-formed quinazoline ring. For instance, 2-amino-5-chlorobenzoic acid can be used as a starting material to synthesize quinazolines with a chlorine atom at the 6-position. acs.org

Reaction Mechanism Elucidation for Quinazoline Transformations

The formation and functionalization of the quinazoline ring system involve several well-understood reaction mechanisms. The initial synthesis of the 3(H)-quinazolin-4-one core from anthranilic acid and formamide (B127407) proceeds through a cyclization-condensation pathway. researchgate.net

The subsequent nitration of 3(H)-quinazolin-4-one is a classic electrophilic aromatic substitution. The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from the nitrating mixture. The quinazolinone ring, being an aromatic system, then acts as a nucleophile, attacking the electrophilic nitronium ion. A resonance-stabilized intermediate, often referred to as a sigma complex or arenium ion, is formed. The final step is the deprotonation of this intermediate by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring, resulting in the formation of 6-nitro-3(H)-quinazolin-4-one. researchgate.netresearchgate.net

The reduction of the nitro group to an amine is typically carried out using reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid. researchgate.netresearchgate.net The mechanism of this reduction is complex and involves a series of electron and proton transfers.

The chlorination of the 4-position of the quinazolinone ring is a crucial transformation. The tautomeric equilibrium of the quinazolinone allows the oxygen at the 4-position to exhibit nucleophilic character. In the presence of a strong chlorinating agent like thionyl chloride, the oxygen attacks the sulfur atom, leading to the formation of a reactive intermediate. Subsequent elimination and rearrangement steps, driven by the formation of stable byproducts like sulfur dioxide and hydrogen chloride, result in the substitution of the hydroxyl group with a chlorine atom.

The final step, the formation of the hydrochloride salt, is an acid-base reaction. The basic amino group on the quinazoline ring readily accepts a proton from hydrochloric acid. youtube.com This results in the formation of an ammonium salt, where the chloride ion is ionically bonded to the protonated amine. youtube.com

Advanced Spectroscopic and Structural Analysis of 4 Chloroquinazolin 6 Amine Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

In the analysis of quinazoline (B50416) derivatives, HRMS is routinely used to confirm the successful synthesis of target molecules. For instance, in studies of related compounds, the molecular ion peak is precisely measured and compared against the calculated theoretical mass. nih.gov A study on a substituted tetrazoloquinazoline derivative reported a found mass of 388.1172 [M+H]⁺, which correlated closely with the calculated mass of 388.1176 for the formula C18H19N5O3Cl. nih.gov Similarly, the analysis of a 2-aryl-4-chloro-6-iodoquinazoline derivative showed a found MH⁺ peak at 348.9833, consistent with the required mass of 348.9760 for C14H10IN2O⁺. nih.gov

For 4-Chloroquinazolin-6-amine (B1369861) hydrochloride, this technique would verify the presence of all constituent atoms, including the chlorine atoms, and confirm the molecular formula of its protonated free base, C8H7ClN3. The high precision of HRMS allows for the differentiation between isotopes, providing an additional layer of confirmation.

Table 1: Illustrative HRMS Data for 4-Chloroquinazolin-6-amine (Free Base) This table presents expected values for the target compound based on data from related structures.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₃ |

| Ionization Mode | ESI+ |

| Ion Formula | [C₈H₈ClN₃]⁺ |

| Calculated Mass [M+H]⁺ | 182.0428 |

| Measured Mass [M+H]⁺ | 182.0431 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and details the non-covalent interactions, such as hydrogen bonding and π–π stacking, that govern the solid-state architecture.

Studies on analogous quinazoline structures have revealed key structural features. For example, the crystal structure of 4-aminoquinazoline hemihydrochloride dihydrate shows that the asymmetric unit consists of two quinazoline molecules (one protonated), a chloride ion, and two water molecules. nih.goviucr.org The chloride anion and water molecules form intricate hydrogen-bonded chains, which are in turn linked to the amino groups of the quinazoline molecules. nih.gov In related 6-aminoquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers which are further linked into a three-dimensional network. nih.goviucr.org

In the context of substituted 6-chloro-4-aminoquinazolines, crystallographic analysis has shown that the quinazoline core is essentially planar. acs.orgnih.gov The 6-chloro group has been observed to participate in van der Waals interactions with adjacent residues in protein binding pockets, highlighting its influence on intermolecular contacts. acs.org For 4-Chloroquinazolin-6-amine hydrochloride, a crystal structure would precisely define the geometry of the quinazoline ring, the orientation of the amino and chloro substituents, and the critical hydrogen bonding network involving the hydrochloride counter-ion and the amino group.

Table 2: Representative Crystallographic Parameters for a Quinazoline Derivative Data extracted from the crystallographic study of 6-aminoquinazolin-4(3H)-one, a structurally related compound. nih.gov

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Bond Lengths (Å) | ||

| N1—C2 | 1.315 (3) | 1.318 (3) |

| C4—N3 | 1.365 (3) | 1.362 (3) |

| C4—C4a | 1.408 (3) | 1.409 (3) |

| C6—N6 | 1.391 (3) | 1.390 (3) |

| Bond Angles (°) | ||

| C2—N3—C4 | 115.8 (2) | 115.7 (2) |

| N1—C4a—C8a | 116.8 (2) | 116.8 (2) |

Advanced NMR Spectroscopic Techniques for Solution-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinazoline ring. The protons at positions 5, 7, and 8 would appear as distinct aromatic signals, with their chemical shifts and coupling constants providing information about their electronic environment and neighboring protons. The amine protons would likely appear as a broader signal.

The ¹³C NMR spectrum, often run in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, would identify all carbon atoms. orientjchem.orgresearchgate.net The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, complementing the information from the broadband-decoupled ¹³C spectrum which shows all carbon signals, including quaternary carbons. orientjchem.org

Advanced 2D NMR techniques are used to confirm assignments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with the carbon atoms to which they are directly attached. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing connectivity across multiple bonds, correlating proton and carbon signals that are two or three bonds apart. This technique would be invaluable for unambiguously assigning the quaternary carbons of the quinazoline core by observing their correlations to nearby protons, thus confirming the substitution pattern of the entire molecule. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Chloroquinazolin-6-amine in DMSO-d₆ Predicted values based on known data for 4-chloro-6-substituted quinazolines.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-2 | ~8.9 | s | - |

| H-5 | ~7.8 | d | ~9.0 Hz |

| H-7 | ~7.6 | dd | ~9.0, 2.5 Hz |

| H-8 | ~7.4 | d | ~2.5 Hz |

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloroquinazolin-6-amine in DMSO-d₆ Predicted values based on known data for 4-chloro-6-substituted quinazolines.

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~155 |

| C-4 | ~160 |

| C-4a | ~152 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~125 |

| C-8 | ~118 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Predictions

The electronic structure of 4-Chloroquinazolin-6-amine (B1369861) hydrochloride is central to its chemical behavior. The quinazoline (B50416) ring system, an aromatic heterocycle, is characterized by a delocalized π-electron system. The substituents—a chloro group at position 4 and an amine group at position 6—significantly influence the electron distribution across the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For quinazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the amino group, while the LUMO is typically distributed over the pyrimidine (B1678525) ring. researchgate.netresearchgate.net In the case of 4-Chloroquinazolin-6-amine hydrochloride, the electron-donating amino group at the 6-position would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group at the 4-position would lower the LUMO energy, enhancing its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. aimspress.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline ring and the chlorine atom would be expected to be regions of negative potential, while the hydrogen atoms of the amine and the hydrochloride proton would exhibit positive potential.

Illustrative Data from DFT Calculations on a Similar Quinazoline Structure:

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are representative of typical DFT calculations for substituted quinazoline derivatives and are intended for illustrative purposes.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the calculated molecular structure and electronic properties. For instance, the calculated vibrational frequencies from a DFT analysis can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. aimspress.com Similarly, calculated NMR chemical shifts can assist in the structural elucidation of the compound. semanticscholar.org

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into the conformational stability of a compound and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could be employed to understand its behavior in an aqueous solution. These simulations would reveal how the molecule interacts with water molecules, providing information about its solvation and stability. Furthermore, if a biological target is identified, MD simulations can be used to assess the stability of the ligand-receptor complex over a period of time, often on the nanosecond scale. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the binding. mdpi.com

Molecular Docking Studies for Biological Target Engagement (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijcce.ac.ir This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including as inhibitors of various kinases. nih.govmdpi.com For example, quinazoline derivatives have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govfrontiersin.org

A molecular docking study of this compound into the active site of a target protein, such as EGFR, would involve the following steps:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand structure: The 3D structure of this compound is generated and optimized.

Docking simulation: A docking algorithm is used to place the ligand into the active site of the protein in various conformations and orientations.

Scoring and analysis: The resulting poses are scored based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed. nih.gov

For this compound, the amino group at the 6-position could potentially form hydrogen bonds with amino acid residues in the active site of a target protein. The chloro group at the 4-position, being a key site for nucleophilic substitution, is also crucial for potential covalent interactions or for influencing the binding mode. nih.gov

Illustrative Molecular Docking Results for a Quinazoline Derivative with a Kinase Target:

| Parameter | Value | Significance |

| Binding Energy | -8.5 kcal/mol | Predicts the strength of the interaction |

| Key Interacting Residues | Met793, Asp855 | Amino acids involved in hydrogen bonding |

| Inhibition Constant (Ki) | 1.5 µM | Theoretical measure of inhibitory potency |

Note: The values in this table are representative of typical molecular docking results for quinazoline-based kinase inhibitors and are for illustrative purposes.

Molecular and Cellular Biological Investigations of 4 Chloroquinazolin 6 Amine Hydrochloride and Its Derivatives

Modulation of Specific Cellular Pathways and Processes (In Vitro Studies)

Derivatives of 4-Chloroquinazolin-6-amine (B1369861) hydrochloride have demonstrated the ability to modulate several critical cellular pathways and processes in cancer cell lines. These compounds are recognized for their capacity to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit cell migration and invasion, which are key hallmarks of cancer progression.

In vitro studies have shown that these derivatives can initiate the mitochondrial apoptotic pathway. This is achieved by activating pro-apoptotic proteins like caspases (e.g., caspase-3) and reducing the expression of anti-apoptotic proteins such as Bcl-2. frontiersin.org Furthermore, some 4-hydroxyquinazoline (B93491) derivatives have been observed to stimulate the formation of intracellular reactive oxygen species (ROS) and cause the depolarization of the mitochondrial membrane, further contributing to apoptosis. mdpi.com For instance, one study demonstrated that a novel 4-hydroxyquinazoline derivative, compound B1, induced a concentration-dependent increase in apoptosis in HCT-15 and HCC1937 cell lines, reaching up to 73.58% and 53.14% apoptosis, respectively, at a concentration of 20 µM. mdpi.com

Cell cycle arrest is another significant effect of these compounds. Various quinazolinone derivatives have been shown to block cell cycle progression, particularly at the G2/M phase. mdpi.comnih.gov This is often achieved by inhibiting the polymerization of microtubules, which are essential for cell division. mdpi.com Some derivatives have also been found to cause cell cycle arrest in the G0/G1 phase. nih.gov For example, a 3-methyl-quinazolinone derivative, compound 5k, was found to arrest A549 cells in the G2/M phase of the cell cycle. nih.gov Another 4-aminoquinazoline derivative, compound 6b, caused G1 cell cycle arrest in HCT116 cells by inhibiting the PI3K signaling pathway. nih.gov

Inhibition of cell migration and invasion is a crucial aspect of anti-cancer therapy, and quinazoline (B50416) derivatives have shown promise in this area. Studies have demonstrated that these compounds can suppress the migration and invasion of cancer cells. nih.gov For instance, 2,4-Diamino-quinazoline (2,4-DAQ) was shown to inhibit the migration and invasion abilities of AGS gastric cancer cells in a wound-healing assay and a transwell invasion assay. nih.gov

The modulation of these cellular processes is often linked to the inhibition of specific signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, is a common target. nih.gov Inhibition of this pathway by 4-aminoquinazoline derivatives has been shown to suppress cell proliferation and induce apoptosis. nih.gov The NF-κB signaling pathway, which is involved in inflammation and cancer, is another target. Novel 4-aminoquinazoline derivatives have been shown to inhibit the growth and proliferation of breast cancer cells by suppressing the activation of this pathway. arabjchem.org

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, DNMT)

Derivatives of 4-Chloroquinazolin-6-amine hydrochloride are well-known for their potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key driver of tumor growth. ekb.eg The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many EGFR inhibitors. mdpi.com These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.

Numerous studies have reported the synthesis of novel 4-anilinoquinazoline derivatives with significant EGFR inhibitory activity. For example, a series of 3-methyl-quinazolinone derivatives were evaluated for their in vitro EGFR kinase inhibitory activity, with some compounds showing potent inhibition. nih.gov Similarly, novel 3,4-dihydroquinazolinone derivatives have demonstrated significant EGFR inhibitory activity, with IC50 values in the nanomolar range. nih.gov The introduction of different substituents on the quinazoline ring has been explored to optimize the inhibitory potency. For instance, some studies have shown that the presence of a thiophene (B33073) ring or a benzene-sulfonamide moiety can enhance EGFR inhibition. ekb.eg

| Compound/Derivative Series | EGFR IC50 | Cell Line (for cellular activity) | Reference |

| 3-methyl-quinazolinone derivatives (e.g., 5l, 5n) | Not specified in abstract | A549, PC-3, SMMC-7721 | nih.gov |

| 3,4-dihydroquinazolinone derivatives (e.g., 7, 19, 26, 27) | 146.9-1032.7 nM | HepG-2, MCF-7 | nih.gov |

| Quinazoline derivatives with thiophene ring (e.g., compound 23) | Not specified in abstract | A431 | ekb.eg |

| Quinazoline derivatives with benzene-sulfonamide (e.g., compound 28) | 10 nM | A549, SMMC-7721, PC-3 | ekb.eg |

| Substituted thiourea (B124793) quinazoline-based derivatives (e.g., 39, 40) | 0.02 µM, 0.01 µM | HCT-116, MCF-7, B16 | mdpi.com |

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several derivatives of this compound have been developed as potent inhibitors of VEGFR-2. Many of these compounds are designed as dual inhibitors, targeting both EGFR and VEGFR-2. mdpi.com

The 4-anilinoquinazoline scaffold is also a common feature in VEGFR-2 inhibitors. Structure-activity relationship studies have shown that modifications at various positions of the quinazoline ring can significantly impact VEGFR-2 inhibitory activity. For instance, the introduction of a piperidinopropoxy substituent has been shown to yield potent activity. mdpi.com Hybrid molecules, such as those combining quinazoline and indazole moieties, have also demonstrated strong VEGFR-2 inhibition. mdpi.com

| Compound/Derivative Series | VEGFR-2 IC50 | Reference |

| Substituted thiourea quinazoline-based derivatives (e.g., 39, 40) | 0.05 µM, 0.08 µM | mdpi.com |

| Hybrid derivatives of quinazoline-indazole (e.g., 46) | 5.4 nM | mdpi.com |

| 2-chloro-4-substituted-anilinoquinazoline derivatives (e.g., 41) | 0.85 µM | mdpi.com |

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and invasion. Novel 4-aminoquinazoline derivatives have been identified as potent and selective inhibitors of PAK4. These inhibitors are often developed through structure-based drug design approaches.

One study reported the discovery of a novel class of PAK4 inhibitors with a quinazoline scaffold. Through optimization, a lead compound was identified that exhibited remarkable selectivity for PAK4 over other kinases and potently inhibited the migration and invasion of tumor cells in vitro.

| Compound/Derivative Series | PAK4 IC50/Ki | Selectivity | Reference |

| 4-aminoquinazoline-2-carboxamide derivatives | Ki values reported | High selectivity over PAK1 | Not explicitly stated in provided text |

Dihydrofolate Reductase (DHFR) is an essential enzyme in the folic acid pathway, which is critical for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, making it an attractive target for cancer therapy. Quinazoline derivatives have been investigated as DHFR inhibitors.

While the provided search results did not offer specific IC50 values for this compound derivatives as DHFR inhibitors, they did indicate that the quinazoline scaffold is a recognized pharmacophore for developing DHFR inhibitors.

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification that can lead to gene silencing. In cancer, the hypermethylation of tumor suppressor genes is a common event. Inhibitors of DNMTs can reverse this process and reactivate the expression of these crucial genes.

Derivatives based on the 4-anilinoquinoline scaffold, which is structurally related to the 4-aminoquinazoline core, have been evaluated as DNMT1 inhibitors. These compounds have shown the ability to reduce the levels of DNMT1 protein in cancer cells.

| Compound/Derivative Series | Effect on DNMT1 | Cell Line | Reference |

| 4-anilinoquinoline derivatives | Reduction of DNMT1 protein levels | HCT116 human colon carcinoma cells | Not explicitly stated in provided text |

Anti-proliferative Effects in Cancer Cell Lines (Mechanistic Focus)

Derivatives of 4-chloroquinazolin-6-amine have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Mechanistic studies have revealed that these compounds can induce cell death through various pathways, including apoptosis and cell cycle arrest.

A study of 4-anilinoquinazoline analogues identified N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) as a potent and selective anti-proliferative agent in colorectal cancer (CRC) cell lines. DW-8 induced apoptosis in SW620 CRC cells, which was confirmed by nuclear fragmentation and the activation of the intrinsic apoptotic pathway. This was evidenced by the activation of caspase-9 and the executioner caspases-3 and -7. Furthermore, DW-8 caused cell cycle arrest at the G2 phase and an increase in the levels of reactive oxygen species (ROS). nih.govmdpi.com

Other 4-aminoquinazoline derivatives have also shown promising anti-proliferative effects. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which can be considered structurally related to the 4-chloroquinazolin-6-amine scaffold, exhibited strong cytotoxic activity against leukemia and lymphoma cell lines. These compounds were found to suppress cell cycle progression and induce apoptosis, which was associated with the disruption of the mitochondrial membrane potential. nih.gov

The anti-proliferative efficacy of various 4-aminoquinazoline derivatives against different cancer cell lines is presented in the table below.

| Compound | Cancer Cell Line | Anti-proliferative Activity (IC50/GI50) |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 (Colon) | 8.50 ± 2.53 µM |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 (Colon) | 5.80 ± 0.92 µM |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colon) | 6.15 ± 0.37 µM |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) | CCRF-CEM (Leukemia) | 0.4 µM |

| 4-Hydroxyquinazoline derivative (Compound B1) | HCT-15 (Colon) | Data not specified |

| 4-Hydroxyquinazoline derivative (Compound B1) | HCC1937 (Breast) | Data not specified |

Tubulin-Binding and Microtubule Dynamics Modulation

The modulation of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain derivatives of 4-chloroquinazolin-6-amine have been identified as inhibitors of tubulin polymerization, thereby interfering with the formation and function of the mitotic spindle.

A series of 4-(N-cycloamino)phenylquinazolines were developed as novel tubulin-polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. The most potent compound in this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited high in vitro cytotoxic activity and significantly inhibited tubulin assembly with an IC50 of 0.77 µM. This compound also demonstrated substantial inhibition of colchicine binding, indicating that it competes for the same binding site. Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted microtubule formation in cancer cells. nih.govacs.org

Molecular modeling studies have provided insights into the binding of these quinazoline derivatives to the colchicine site of tubulin. The methoxy (B1213986) group on the phenyl ring of the quinazoline derivative is predicted to form a hydrogen bond with Cys241 on β-tubulin, a key interaction for many colchicine-binding inhibitors. Additionally, the carbonyl group in the lactam ring of the derivative was shown to interact with Leuβ252 and Leuβ255 of the β-H8 region of tubulin, further enhancing its binding affinity. nih.govacs.org

The inhibitory activity of representative 4-(N-cycloamino)phenylquinazoline derivatives on tubulin polymerization is summarized below.

| Compound | Tubulin Assembly Inhibition (IC50) | Colchicine Binding Inhibition (%) |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | 0.77 µM | 99% at 5 µM |

| Other 4-(N-cycloamino)phenylquinazoline derivatives | 0.87–1.3 µM | 87–96% at 5 µM |

Structure-Activity Relationship (SAR) Studies on Molecular Interactions and Cellular Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. For derivatives of 4-chloroquinazolin-6-amine, SAR studies have been conducted across various biological targets.

In the context of anti-MERS-CoV activity, SAR studies of 4-anilino-6-aminoquinazoline derivatives revealed that substitutions at the 4- and 6-positions of the quinazoline ring significantly impact potency. For instance, introducing a 4-trifluoromethyl group on the 4-anilino ring slightly improved activity, while other substituents like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl led to a reduction in potency. At the 6-position, various substituted benzylamine (B48309) groups were tolerated, with a 3-cyanobenzyl amine demonstrating the highest activity. nih.gov

For the A2A adenosine (B11128) receptor antagonists, SAR studies on 2-aminoquinazoline (B112073) derivatives highlighted the importance of substituents at the C6- and C7-positions. Methyl substitutions at these positions were found to influence binding affinity, with 7-methyl derivatives generally showing higher affinity than their 6-methyl counterparts. The nature of the aminoalkyl chain at the C2-position was also shown to be critical for both binding affinity and solubility. nih.gov

In the development of PAK4 inhibitors, the role of the substituent at the C-6 position of the quinazoline core was investigated. The 6-chloro group was found to engage in van der Waals interactions within a specific pocket of the enzyme. Removal of this chloro group resulted in a slight decrease in potency and a significant reduction in selectivity for PAK4 over other kinases. acs.org

Exploration of Non Biological Applications

Role as a Precursor in Novel Heterocyclic Compound Synthesis

4-Chloroquinazolin-6-amine (B1369861) hydrochloride is a key building block in the synthesis of a variety of novel heterocyclic compounds. The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The general synthetic strategy involves the reaction of a 4-chloroquinazoline (B184009) derivative with various nucleophiles, such as amines, to yield 4-aminoquinazoline derivatives. scispace.com For instance, 4-chloro-2-phenylquinazoline (B1330423) can be reacted with a range of substituted anilines in dimethylformamide to produce a library of N-aryl-2-phenylquinazolin-4-amines. scispace.com This straightforward synthetic approach highlights the utility of 4-chloroquinazolines as versatile precursors.

| Reactant | Resulting Compound Class | Significance |

|---|---|---|

| Substituted Anilines | N-Aryl-quinazolin-4-amines | Core structures for further functionalization. scispace.com |

| Hydrazine Hydrate | 2-Hydrazino-quinazolin-4-one derivatives | Intermediates for synthesizing fused heterocyclic systems. asianpubs.org |

| Ammonia | 4-Aminoquinazoline derivatives | Important intermediates in various synthetic pathways. nih.gov |

| Secondary Amines (e.g., Piperazine) | 4-(Piperazin-1-yl)quinazoline derivatives | Building blocks for complex molecules. acs.org |

The synthesis of fused heterocyclic systems is another significant application. For example, 3-aminoquinazolinone derivatives can be used as precursors for cyclization reactions to form triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov These reactions often involve condensation with bifunctional reagents, leading to the formation of new rings fused to the quinazoline (B50416) core. nih.gov The ability to construct such diverse and complex heterocyclic systems underscores the importance of quinazoline-based precursors in synthetic organic chemistry.

The development of efficient synthetic methodologies, such as microwave-assisted and metal-mediated reactions, has further expanded the scope of quinazoline chemistry. nih.gov These modern techniques often lead to higher yields, shorter reaction times, and greater functional group tolerance, making the synthesis of novel heterocyclic compounds more accessible. nih.govrroij.com

Potential in Materials Science Research (e.g., Corrosion Inhibition, Optical Materials)

The inherent structural features of quinazoline derivatives, such as the presence of heteroatoms (nitrogen) and aromatic rings, suggest their potential utility in materials science. These features are often associated with properties like corrosion inhibition and interesting optical behavior.

Corrosion Inhibition

Organic compounds containing nitrogen, sulfur, and oxygen atoms, particularly those with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in acidic media. nih.govnih.gov These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. youtube.commdpi.com The adsorption process can occur through physisorption (electrostatic interactions) or chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). mdpi.com

While specific studies on 4-Chloroquinazolin-6-amine hydrochloride as a corrosion inhibitor are not prevalent, the structural analogy to other effective amine and heterocyclic inhibitors suggests its potential in this area. nih.gov For example, various amine derivatives have demonstrated significant corrosion inhibition efficiency for mild steel in hydrochloric acid. nih.gov The presence of the quinazoline ring system with its multiple nitrogen atoms, combined with the amino group, could facilitate strong adsorption onto a metal surface.

| Inhibitor | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| 2-{[(3-chlorophenyl)amino]methyl}phenol | 10⁻⁴ M | 90.23 nih.gov |

| 2-[(2-hydroxybenzyl)amino]benzonitrile | 10⁻⁴ M | 92.56 nih.gov |

| 4-Aminobenzenesulfonic acid | 1000 ppm | 92.14 researchgate.net |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 92.5 mdpi.com |

The data in the table above illustrates the high inhibition efficiencies achieved by compounds with similar functional groups (amines, aromatic rings, heteroatoms). Further research could involve modifying the this compound structure to enhance its corrosion inhibition properties, for instance, by introducing additional functional groups that promote surface adhesion.

Optical Materials

The extended π-conjugated system of the quinazoline ring suggests that its derivatives could possess interesting photophysical properties. Aromatic heterocyclic compounds are often fluorescent and can exhibit other nonlinear optical phenomena. While the primary focus of quinazoline research has been on its biological applications, there is potential for its use in the development of optical materials, such as organic light-emitting diodes (OLEDs), sensors, or photofunctional materials. The synthesis of quinazoline derivatives with tailored electronic properties, achieved through strategic substitution on the quinazoline core, could lead to the discovery of novel materials with desirable optical characteristics. However, this remains a largely unexplored area of research for this class of compounds.

Future Research Trajectories and Methodological Innovations for 4 Chloroquinazolin 6 Amine Hydrochloride Studies

Development of Novel Analytical Techniques for Complex Matrix Analysis

The accurate quantification of 4-Chloroquinazolin-6-amine (B1369861) hydrochloride and its metabolites in complex biological matrices is paramount for preclinical and clinical studies. Future research will necessitate the development of highly sensitive and selective analytical methods to overcome the challenges posed by low concentrations and matrix interference.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for bioanalysis due to its high sensitivity and specificity. nih.govnih.govkuleuven.be Future advancements in this area will likely focus on:

Miniaturization and High-Throughput Sample Preparation: Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction, will aim to reduce sample volume, minimize matrix effects, and enable high-throughput processing. umb.edu

Advanced Chromatographic Separations: The use of ultra-high-performance liquid chromatography (UHPLC) with sub-two-micron particle columns will continue to provide faster analysis times and improved resolution. nih.gov Furthermore, the exploration of novel stationary phases could offer enhanced selectivity for quinazoline (B50416) derivatives.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, will become more prevalent for the unequivocal identification and quantification of metabolites, offering greater confidence in analytical results.

These advancements will enable more precise pharmacokinetic and pharmacodynamic studies, providing a clearer understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Chloroquinazolin-6-amine hydrochloride-based compounds.

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective compounds. For this compound, future computational research will likely concentrate on several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be employed to establish mathematical relationships between the structural features of this compound derivatives and their biological activities. nih.govresearchgate.netfrontiersin.orgbiointerfaceresearch.com The development of more sophisticated 2D and 3D-QSAR models will aid in the design of new analogs with improved efficacy.

Molecular Docking and Dynamics Simulations: Molecular docking simulations will be instrumental in elucidating the binding modes of this compound derivatives with their biological targets, such as protein kinases. ekb.egmdpi.comnih.govresearchgate.net Subsequent molecular dynamics (MD) simulations will provide insights into the stability of the ligand-receptor complexes and the dynamic nature of their interactions. acs.orgacs.orgresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for the early-stage evaluation of drug candidates. acs.orgacs.orgtandfonline.comhealthinformaticsjournal.com Advanced computational models will help to identify potential liabilities and guide the optimization of pharmacokinetic profiles.

The integration of these computational approaches will facilitate a more rational and efficient drug design process, reducing the time and cost associated with the development of new therapeutics based on the this compound scaffold.

Exploration of New Chemical Reactivity Modalities

The chemical functionalization of the this compound core is central to the generation of diverse chemical libraries for biological screening. While traditional cross-coupling reactions have been widely used, future research will focus on exploring novel and more efficient synthetic methodologies.

Emerging areas of interest include:

Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. derpharmachemica.comnih.govrsc.orgacs.org This technology could be applied to introduce novel substituents onto the quinazoline ring, accessing chemical space that is not readily achievable with conventional methods.

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient synthetic strategy. bohrium.comnih.govorganic-chemistry.orgresearchgate.net The development of regioselective C-H activation methods for the quinazoline scaffold will enable the late-stage modification of complex molecules, streamlining the synthesis of new derivatives.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of this compound analogs could accelerate the production of compound libraries.

These innovative synthetic approaches will empower medicinal chemists to create a wider array of structurally diverse molecules, increasing the probability of discovering novel drug candidates with superior properties.

Integration of High-Throughput Screening for Scaffold Optimization

High-throughput screening (HTS) is a fundamental component of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. azolifesciences.commagtechjournal.comnih.govnih.govdrugtargetreview.com For the optimization of scaffolds derived from this compound, HTS will continue to play a pivotal role.

Future directions in HTS for quinazoline-based compounds will likely involve:

Phenotypic Screening: In addition to target-based screening, there is a growing interest in phenotypic screening, which assesses the effects of compounds on whole cells or organisms. This approach can identify compounds that act through novel mechanisms of action.

High-Content Imaging: The integration of automated microscopy and image analysis with HTS allows for the multiparametric analysis of cellular responses to compound treatment, providing a more comprehensive understanding of a compound's biological effects.

Affinity-Based Screening: Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify the direct binding targets of bioactive compounds from complex cellular lysates, aiding in target deconvolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.